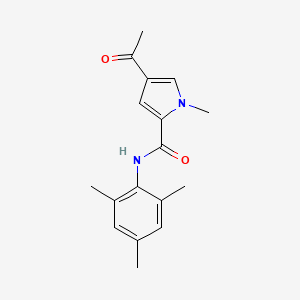
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AG-120 and is a potent inhibitor of isocitrate dehydrogenase 1 (IDH1) mutant enzymes.
作用机制
AG-120 works by inhibiting the mutant IDH1 enzyme, which is responsible for the production of 2-hydroxyglutarate (2-HG). The accumulation of 2-HG has been linked to the development and progression of IDH1 mutant cancers. By inhibiting the mutant IDH1 enzyme, AG-120 reduces the levels of 2-HG, which leads to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
AG-120 has been shown to have significant biochemical and physiological effects. In preclinical studies, AG-120 has been shown to reduce the levels of 2-HG in IDH1 mutant cancer cells. This reduction in 2-HG levels leads to the inhibition of tumor growth and the induction of apoptosis. AG-120 has also been shown to increase the levels of differentiation markers in IDH1 mutant cancer cells, which suggests that it may promote cellular differentiation.
实验室实验的优点和局限性
AG-120 has several advantages for lab experiments. It is a potent and selective inhibitor of mutant IDH1 enzymes, which makes it an ideal tool for studying the role of IDH1 mutations in cancer development and progression. However, AG-120 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it is a highly specific inhibitor of mutant IDH1 enzymes, which may limit its potential applications in other fields.
未来方向
There are several future directions for the study of 4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide. One direction is the development of more potent and selective inhibitors of mutant IDH1 enzymes. Another direction is the investigation of the potential applications of AG-120 in other fields, such as metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the long-term effects of AG-120 and its potential side effects.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its ability to inhibit mutant IDH1 enzymes makes it an ideal tool for studying the role of IDH1 mutations in cancer development and progression. While there are still limitations and unknowns about the compound, further research is needed to fully understand its potential and applications.
合成方法
The synthesis of 4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide involves several steps. The first step involves the reaction of 2,4,6-trimethylbenzoyl chloride with methylamine to form N-(2,4,6-trimethylphenyl)methylamine. The second step involves the reaction of N-(2,4,6-trimethylphenyl)methylamine with acetyl chloride to form N-(2,4,6-trimethylphenyl)-N-acetylmethylamine. The final step involves the reaction of N-(2,4,6-trimethylphenyl)-N-acetylmethylamine with pyrrole-2-carboxylic acid to form this compound.
科学研究应用
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields. One of the major applications is in the treatment of IDH1 mutant cancers. IDH1 mutations are commonly found in gliomas, acute myeloid leukemia, and chondrosarcomas. AG-120 has shown promising results in preclinical studies and clinical trials as a potential treatment for these cancers.
属性
IUPAC Name |
4-acetyl-1-methyl-N-(2,4,6-trimethylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-6-11(2)16(12(3)7-10)18-17(21)15-8-14(13(4)20)9-19(15)5/h6-9H,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIWNYJTPYANSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CN2C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
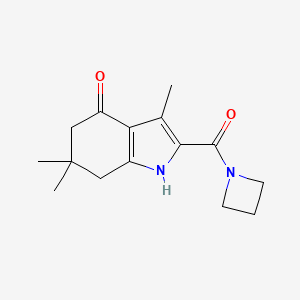
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4,5-tetramethylfuran-3-carboxamide](/img/structure/B7503207.png)
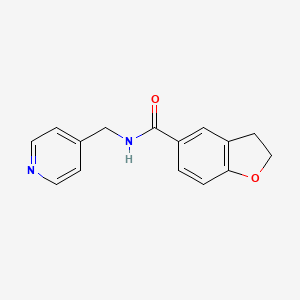
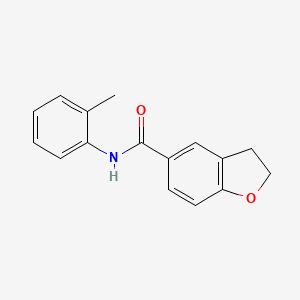
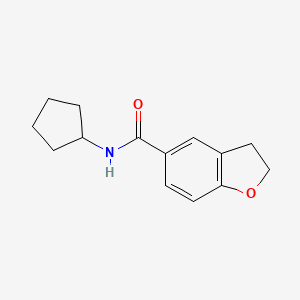
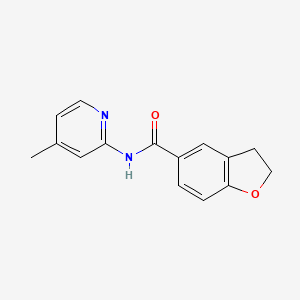
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)

![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)

